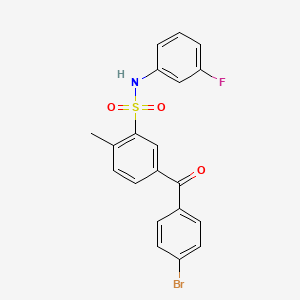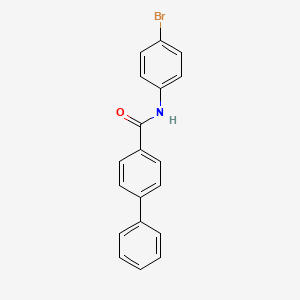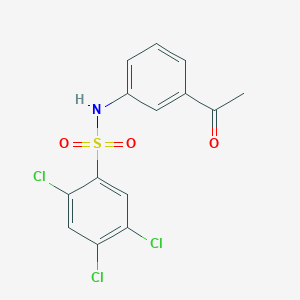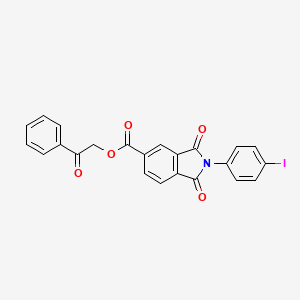
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate
描述
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This compound has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes.
作用机制
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate selectively binds to the P2Y1 receptor and inhibits its activation by extracellular adenosine diphosphate (ADP). The P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, such as platelet aggregation, smooth muscle contraction, and neurotransmitter release. By inhibiting the activation of the P2Y1 receptor, this compound can modulate these processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental systems. For example, this compound can inhibit platelet aggregation and reduce thrombus formation in vitro and in vivo. This compound can also reduce ischemia-reperfusion injury in different organs, such as the heart, brain, and kidney. In the central nervous system, this compound can modulate pain perception, anxiety, and memory.
实验室实验的优点和局限性
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has several advantages for lab experiments. First, this compound is a selective antagonist of the P2Y1 receptor, which allows researchers to investigate the specific role of this receptor in different physiological and pathological processes. Second, this compound has been extensively studied and characterized in different experimental systems, which provides a solid foundation for further research. However, there are also some limitations of using this compound in lab experiments. For example, this compound has a relatively low solubility in water, which can limit its use in some experimental systems. In addition, this compound has a short half-life in vivo, which can affect its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for research on 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate. First, more studies are needed to investigate the role of P2Y1 receptors in different physiological and pathological processes, such as inflammation, cancer, and neurodegenerative diseases. Second, new synthetic methods for this compound and related compounds should be developed to improve their solubility, stability, and pharmacokinetics. Third, new experimental systems, such as genetically modified animals and organ-on-a-chip models, should be used to investigate the in vivo effects of this compound. Finally, new therapeutic applications of this compound and related compounds should be explored, such as the treatment of thrombotic disorders, pain, and anxiety.
Conclusion
In conclusion, this compound is a selective antagonist of the P2Y1 receptor that has been widely used in scientific research to investigate the role of this receptor in various physiological and pathological processes. This compound has several advantages for lab experiments, including its selectivity, well-characterized pharmacology, and established experimental systems. However, there are also some limitations of using this compound, such as its low solubility and short half-life. Future research on this compound should focus on investigating the role of P2Y1 receptors in different systems, developing new synthetic methods and experimental systems, and exploring new therapeutic applications.
科学研究应用
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological and pathological processes. For example, this compound has been used to study the role of P2Y1 receptors in platelet aggregation, thrombosis, and ischemia-reperfusion injury. This compound has also been used to investigate the role of P2Y1 receptors in the central nervous system, including pain perception, anxiety, and memory.
属性
IUPAC Name |
(3,4-dimethylphenyl) 3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-14-6-7-17(12-15(14)2)25-19(21)16-4-3-5-18(13-16)26(22,23)20-8-10-24-11-9-20/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVJNQHYTRJGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-bromobenzoic acid](/img/structure/B3447484.png)

![3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B3447491.png)
![4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3447498.png)
![3-[(3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3447508.png)

![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B3447528.png)
![ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3447529.png)

![N-(3-acetylphenyl)-2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3447535.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid](/img/structure/B3447551.png)
![3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3447578.png)

